![molecular formula C14H13F2NO3S B5756760 N-(2,6-difluorophenyl)-2-methoxy-5-methylbenzenesulfonamide](/img/structure/B5756760.png)
N-(2,6-difluorophenyl)-2-methoxy-5-methylbenzenesulfonamide
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Overview
Description
N-(2,6-difluorophenyl)-2-methoxy-5-methylbenzenesulfonamide, also known as DFB, is a chemical compound that has been extensively studied for its potential applications in scientific research. DFB is a sulfonamide derivative that has been found to have a wide range of biochemical and physiological effects, making it an important tool for researchers in fields such as pharmacology, neuroscience, and biochemistry.
Mechanism of Action
N-(2,6-difluorophenyl)-2-methoxy-5-methylbenzenesulfonamide's mechanism of action involves binding to the active site of carbonic anhydrase and inhibiting its activity. This results in a decrease in the production of bicarbonate ions, which can have a range of downstream effects on cellular processes.
Biochemical and Physiological Effects:
N-(2,6-difluorophenyl)-2-methoxy-5-methylbenzenesulfonamide has been found to have a range of biochemical and physiological effects in various systems. For example, it has been shown to inhibit the release of the neurotransmitter glutamate in the brain, which may have implications for the treatment of neurological disorders such as epilepsy and Parkinson's disease. Additionally, N-(2,6-difluorophenyl)-2-methoxy-5-methylbenzenesulfonamide has been found to inhibit the activity of the enzyme tyrosinase, which is involved in melanin production and may have applications in the cosmetic industry.
Advantages and Limitations for Lab Experiments
One of the key advantages of using N-(2,6-difluorophenyl)-2-methoxy-5-methylbenzenesulfonamide in lab experiments is its specificity for carbonic anhydrase, which allows researchers to selectively target this enzyme and study its effects. However, one limitation of using N-(2,6-difluorophenyl)-2-methoxy-5-methylbenzenesulfonamide is its relatively low potency compared to other carbonic anhydrase inhibitors, which may require higher concentrations to achieve the desired effects.
Future Directions
There are a number of potential future directions for research involving N-(2,6-difluorophenyl)-2-methoxy-5-methylbenzenesulfonamide. One area of interest is the development of more potent and selective carbonic anhydrase inhibitors based on the N-(2,6-difluorophenyl)-2-methoxy-5-methylbenzenesulfonamide scaffold. Additionally, N-(2,6-difluorophenyl)-2-methoxy-5-methylbenzenesulfonamide's ability to modulate neurotransmitter release may have implications for the treatment of neurological disorders, and further research in this area may yield new therapeutic targets and treatments. Finally, the compound's ability to inhibit tyrosinase may have applications in the development of novel cosmetic products.
Synthesis Methods
N-(2,6-difluorophenyl)-2-methoxy-5-methylbenzenesulfonamide can be synthesized using a variety of methods, but one of the most common approaches involves the reaction of 2,6-difluoroaniline with 2-methoxy-5-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using techniques such as column chromatography or recrystallization.
Scientific Research Applications
N-(2,6-difluorophenyl)-2-methoxy-5-methylbenzenesulfonamide has been used in a wide range of scientific research applications, including studies of ion channels, neurotransmitter release, and enzyme activity. One of the key areas of interest is the compound's ability to inhibit carbonic anhydrase, an enzyme that is involved in a variety of physiological processes such as acid-base balance and bone resorption.
properties
IUPAC Name |
N-(2,6-difluorophenyl)-2-methoxy-5-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F2NO3S/c1-9-6-7-12(20-2)13(8-9)21(18,19)17-14-10(15)4-3-5-11(14)16/h3-8,17H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPBWMNCLOCAZAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=C(C=CC=C2F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F2NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,6-difluorophenyl)-2-methoxy-5-methylbenzenesulfonamide |
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